2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole
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Overview
Description
2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole is a compound that features two imidazole rings connected through a phenyl group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(1H-imidazol-2-yl)benzaldehyde with ammonium acetate and an aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated phenyl-imidazole derivatives.
Scientific Research Applications
2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole rings can coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
1H-imidazole: The parent compound with a single imidazole ring.
2-phenyl-1H-imidazole: A simpler analog with one imidazole ring and a phenyl group.
4,5-diphenyl-1H-imidazole: A more complex analog with additional phenyl groups.
Uniqueness: 2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole is unique due to the presence of two imidazole rings, which can enhance its binding affinity and specificity for certain targets. This structural feature also allows for greater versatility in chemical modifications and applications.
Properties
IUPAC Name |
2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-8H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNMAIVZYDKFRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)C3=NC=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599786 |
Source
|
Record name | 2,2'-(1,4-Phenylene)di(1H-imidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13752-21-1 |
Source
|
Record name | 2,2'-(1,4-Phenylene)di(1H-imidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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